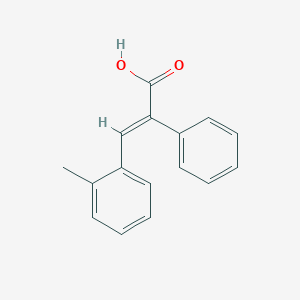![molecular formula C22H17ClN2O4 B249339 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B249339.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide, also known as BZ-423, is a small molecule compound that has been extensively studied for its potential use in treating various diseases. This compound was first synthesized in the early 2000s, and since then, several studies have been conducted to investigate its properties and potential applications.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide involves the inhibition of the transcription factor NF-κB, which plays a key role in regulating the immune response. By inhibiting NF-κB, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide can reduce inflammation and modulate the immune response, making it a potential therapeutic agent for autoimmune disorders.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB, the reduction of inflammation, and the modulation of the immune response. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its specificity for NF-κB inhibition, which allows for targeted modulation of the immune response. However, one limitation of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
Future research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide could focus on its potential use in treating other diseases, such as infectious diseases and neurodegenerative disorders. Additionally, further studies could investigate the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. Finally, research could also focus on developing more potent and less toxic derivatives of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide for use in clinical trials.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide involves several steps, including the reaction of 2-chloro-4-nitrophenol with 2-amino-5-methoxybenzoic acid to form 2-(2-chloro-4-nitrophenoxy)-5-methoxybenzoic acid. This intermediate is then reacted with 2-aminophenol in the presence of a reducing agent to form the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide.
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has been studied for its potential use in treating various diseases, including autoimmune disorders, cancer, and infectious diseases. Several studies have shown that N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Propriétés
Nom du produit |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide |
|---|---|
Formule moléculaire |
C22H17ClN2O4 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C22H17ClN2O4/c1-27-19-11-10-14(22-25-16-7-3-5-9-20(16)29-22)12-17(19)24-21(26)13-28-18-8-4-2-6-15(18)23/h2-12H,13H2,1H3,(H,24,26) |
Clé InChI |
ALGSBVJCIGGIRQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)

![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)
![1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B249278.png)

![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B249288.png)


![4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B249294.png)